Glycine, N-(phosphonomethyl)-, potassium salt
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Overview
Description
Glycine, N-(phosphonomethyl)-, potassium salt: is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound that acts by inhibiting a specific enzyme in plants, making it effective in controlling a broad spectrum of weeds. This compound is commonly used in agriculture to protect crops from competing weeds.
Mechanism of Action
Target of Action
Glyphosate potassium, also known as Glycine, N-(phosphonomethyl)-, potassium salt, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants .
Mode of Action
Glyphosate acts as a systemic herbicide in plants . It strongly inhibits the EPSPS enzyme, which is involved in the pathway for the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, which is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan .
Biochemical Pathways
The inhibition of the EPSPS enzyme by glyphosate disrupts the shikimate pathway, leading to multiple phytotoxicity effects . The glyphosate degradation in bacteria occurs via two different metabolic pathways: the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .
Pharmacokinetics
Glyphosate, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted .
Result of Action
The primary result of glyphosate’s action is the hindered growth of plants . By inhibiting the EPSPS enzyme, glyphosate disrupts the production of essential aromatic amino acids, leading to stunted plant growth .
Action Environment
The environmental effects of glyphosate use are directly related to factors such as water properties and soil temperature . Glyphosate is polar and water-soluble, and it sorbs strongly to particles in soil and sediments, reducing bioavailability . Its persistence in the environment, such as in water and soil systems, is due to misuse in agricultural regions, causing it to percolate into groundwater via the vertical soil profile .
Biochemical Analysis
Biochemical Properties
Glyphosate potassium interacts with the enzyme EPSP synthase, a plant enzyme involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . This interaction disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .
Cellular Effects
Glyphosate potassium affects various types of cells and cellular processes. It influences cell function by inhibiting the EPSP synthase enzyme, thereby disrupting the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Glyphosate potassium involves its binding to the EPSP synthase enzyme, inhibiting its function . This inhibition disrupts the synthesis of aromatic amino acids, leading to the death of the plant cells .
Temporal Effects in Laboratory Settings
The effects of Glyphosate potassium can change over time in laboratory settings. There is limited data available on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glyphosate potassium vary with different dosages in animal models. Sub-lethal doses of glyphosate in murine models have shown an array of toxic effects
Metabolic Pathways
Glyphosate potassium is involved in the shikimate pathway in plants and microorganisms . It interacts with the EPSP synthase enzyme, disrupting the synthesis of aromatic amino acids
Transport and Distribution
Glyphosate potassium is absorbed across the leaves and stems of plants and is translocated throughout the plant . It concentrates in the meristem tissue
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Glycine: One of the primary methods involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)glycine, which can then be converted to its potassium salt form.
Oxidation of N-(phosphonomethyl)-iminodiacetic acid: Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance the yield and purity of the compound. Catalysts such as palladium or platinum are used to facilitate the reaction.
Environmentally Friendly Methods: Recent advancements have focused on developing environmentally friendly methods, such as using less hazardous reagents and optimizing reaction conditions to minimize waste and energy consumption
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-(phosphonomethyl)-, potassium salt can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Substitution Reagents: Various halogenated compounds can be used for substitution reactions.
Major Products:
Oxidation Products: The oxidation of this compound typically results in the formation of phosphonic acid derivatives.
Substitution Products: Substitution reactions can yield a variety of phosphonomethyl-substituted compounds depending on the reagents used
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of other organophosphorus compounds.
- Studied for its potential use in developing new herbicidal formulations.
Biology:
- Investigated for its effects on plant physiology and biochemistry.
- Used in studies related to enzyme inhibition and metabolic pathways in plants.
Medicine:
- Research is ongoing to explore its potential applications in medical treatments, particularly in targeting specific enzymes.
Industry:
- Widely used in agriculture as a herbicide to control weeds and improve crop yields.
- Employed in the production of herbicidal formulations for commercial use .
Comparison with Similar Compounds
Glufosinate: Another herbicide that inhibits a different enzyme, glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.
Uniqueness:
- Glycine, N-(phosphonomethyl)-, potassium salt is unique in its specific inhibition of EPSP synthase, making it highly effective against a wide range of weeds.
- Its mode of action and chemical structure distinguish it from other herbicides, providing a different mechanism for weed control .
Properties
CAS No. |
70901-12-1 |
---|---|
Molecular Formula |
C3H8KNO5P |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
potassium;2-(phosphonomethylamino)acetate |
InChI |
InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9); |
InChI Key |
MFRGZCUFVVSDIM-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCP(=O)(O)[O-].[K+] |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.[K] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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